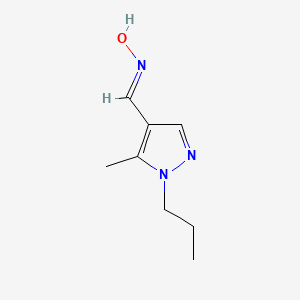

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Metil-1-propil-1H-pirazol-4-carbaldehído oxima: es un compuesto químico con la fórmula molecular C8H12N2O. Es un derivado del pirazol, un heterociclo aromático de cinco miembros que contiene dos átomos de nitrógeno.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de 5-Metil-1-propil-1H-pirazol-4-carbaldehído oxima normalmente implica los siguientes pasos:

Formación de 5-Metil-1-propil-1H-pirazol-4-carbaldehído: Este intermedio se puede sintetizar mediante la formación de 5-Metil-1-propil-1H-pirazol utilizando reactivos como POCl3 y DMF.

Métodos de producción industrial

Aunque los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría la ampliación de los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

5-Metil-1-propil-1H-pirazol-4-carbaldehído oxima: puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El grupo oxima puede oxidarse para formar óxidos de nitrilo.

Reducción: La oxima se puede reducir para formar la amina correspondiente.

Sustitución: El anillo de pirazol puede sufrir reacciones de sustitución electrófila y nucleófila.

Reactivos y condiciones comunes

Oxidación: Reactivos como el ácido m-cloroperbenzoico (m-CPBA) se pueden utilizar para la oxidación.

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.

Sustitución: Las condiciones varían según el sustituyente, pero los reactivos comunes incluyen halógenos, agentes alquilantes y nucleófilos.

Productos principales

Oxidación: Formación de óxidos de nitrilo.

Reducción: Formación de la amina correspondiente.

Sustitución: Diversos derivados de pirazol sustituidos.

4. Aplicaciones de la Investigación Científica

5-Metil-1-propil-1H-pirazol-4-carbaldehído oxima: tiene varias aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de moléculas más complejas.

Biología: Posible uso en el estudio de la inhibición enzimática y la unión a receptores.

Medicina: Investigado por sus posibles propiedades farmacológicas, incluidas las actividades antiinflamatorias y antimicrobianas.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Aplicaciones Científicas De Investigación

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime: has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme inhibition and receptor binding.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

El mecanismo de acción de 5-Metil-1-propil-1H-pirazol-4-carbaldehído oxima implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos o modular la actividad de los receptores interactuando con las proteínas de los receptores. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso. .

Comparación Con Compuestos Similares

5-Metil-1-propil-1H-pirazol-4-carbaldehído oxima: se puede comparar con otros compuestos similares, como:

5-Metil-1-fenil-1H-pirazol-4-carbaldehído: Estructura similar, pero con un grupo fenilo en lugar de un grupo propilo.

5-Metil-1-p-tolilo-1H-pirazol-4-carbaldehído: Contiene un grupo p-tolilo en lugar de un grupo propilo.

1-Metil-1H-pirazol-5-carbaldehído: Diferente patrón de sustitución en el anillo de pirazol.

Estas comparaciones ponen de manifiesto las propiedades únicas de 5-Metil-1-propil-1H-pirazol-4-carbaldehído oxima

Actividad Biológica

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime is an organic compound that has garnered attention for its diverse biological activities. This compound is a derivative of pyrazole, characterized by the molecular formula C8H12N2O, featuring both an aldehyde and an oxime functional group. Its unique structure allows it to interact with various biological macromolecules, leading to significant biochemical effects.

The synthesis of this compound involves several key steps, often optimized for industrial production. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The compound can be synthesized using continuous flow reactors, enhancing yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against multiple pathogens, with studies indicating inhibition zones comparable to standard antibiotics. For example, in vitro tests have demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low microgram range .

- Anti-inflammatory Effects : Similar to other pyrazole derivatives, this compound may modulate inflammatory pathways. Research has reported its ability to inhibit edema in animal models, suggesting potential applications in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The growth inhibition concentrations (IC50 values) suggest significant potential for further development as a therapeutic agent .

The biological activity of this compound is primarily attributed to its ability to form Schiff bases with amino groups in proteins. This interaction can alter protein structure and function, impacting various metabolic pathways essential for cell survival and proliferation .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A study focused on the antimicrobial properties of various pyrazole derivatives, including this compound, revealed that this compound exhibited notable inhibition zones against tested pathogens. The results indicated a MIC value around 0.22 μg/mL for the most active derivatives, showcasing its potential as a lead compound in antibiotic development .

Case Study: Anti-inflammatory Activity

In a controlled experiment assessing anti-inflammatory properties, this compound was administered to mice subjected to carrageenan-induced edema. The compound demonstrated a significant reduction in swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Propiedades

Fórmula molecular |

C8H13N3O |

|---|---|

Peso molecular |

167.21 g/mol |

Nombre IUPAC |

(NE)-N-[(5-methyl-1-propylpyrazol-4-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H13N3O/c1-3-4-11-7(2)8(5-9-11)6-10-12/h5-6,12H,3-4H2,1-2H3/b10-6+ |

Clave InChI |

YEZAFKAJKMZCIF-UXBLZVDNSA-N |

SMILES isomérico |

CCCN1C(=C(C=N1)/C=N/O)C |

SMILES canónico |

CCCN1C(=C(C=N1)C=NO)C |

Solubilidad |

22.3 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.